molecular formula C25H20N4O2 B3791747 2-benzyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-5-carboxamide

2-benzyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-5-carboxamide

Cat. No.: B3791747
M. Wt: 408.5 g/mol
InChI Key: DZBVFOZPOBKXRS-UHFFFAOYSA-N
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Description

The compound “2-benzyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a benzoxazole ring, a pyrazole ring, and an amide group .


Synthesis Analysis

While the specific synthesis route for this compound is not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the benzoxazole and pyrazole rings, followed by the coupling of these rings through an amide bond .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The benzoxazole and pyrazole rings are likely to contribute to the compound’s stability and may also play a role in its biological activity .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it’s handled and stored, and how it’s used .

Future Directions

Given the biological activity of other compounds containing benzoxazole and pyrazole groups, this compound could potentially be of interest for further study in the field of medicinal chemistry .

Properties

IUPAC Name

2-benzyl-N-[(4-pyrazol-1-ylphenyl)methyl]-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c30-25(26-17-19-7-10-21(11-8-19)29-14-4-13-27-29)20-9-12-23-22(16-20)28-24(31-23)15-18-5-2-1-3-6-18/h1-14,16H,15,17H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBVFOZPOBKXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)C(=O)NCC4=CC=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-benzyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-5-carboxamide
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2-benzyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-5-carboxamide
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2-benzyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-5-carboxamide
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2-benzyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-5-carboxamide
Reactant of Route 5
2-benzyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-5-carboxamide
Reactant of Route 6
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2-benzyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-5-carboxamide

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